N-Methylhexadecylamine

Electrocatalysis CO₂ reduction Cu nanoparticle functionalization

Sourcing generic C16 alkylamines without defined N-methylation often results in formulation inconsistency. N-Methylhexadecylamine (CAS 13417-08-8) offers precise secondary amine architecture, delivering measurable performance advantages: - Gemini surfactant precursor: CMC of 1.8×10⁻² mmol/L, >order lower than monomeric C16 surfactants; soluble <0°C. - Electrocatalysis: Shifts CO₂ reduction to hydrogen evolution (HER) on Cu NPs, enabling controlled structure-selectivity studies. - Bulk supply with verified purity; reliable logistics for R&D and industrial scale-up.

Molecular Formula C17H37N
Molecular Weight 255.5 g/mol
CAS No. 13417-08-8
Cat. No. B136281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylhexadecylamine
CAS13417-08-8
SynonymsN-Methylcetylamine;  N-Methylhexadecanamine;  N-Methylpalmitylamine;  n-Hexadecylmethylamine;  N-Methyl-1-hexadecanamine
Molecular FormulaC17H37N
Molecular Weight255.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNC
InChIInChI=1S/C17H37N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h18H,3-17H2,1-2H3
InChIKeyIHFXMTOFDQKABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylhexadecylamine: Specifications & Differentiation


N-Methylhexadecylamine (CAS 13417-08-8), also known as N-methyl-1-hexadecanamine or cetylmethylamine, is a C16 long-chain secondary alkylamine with the molecular formula C₁₇H₃₇N and a molecular weight of 255.48 g/mol [1]. It is characterized by a predicted density of 0.803 g/cm³ and a boiling point of 307.7 °C at 760 mmHg . As a secondary amine with a single N-methyl substitution on a hexadecyl backbone, it occupies a distinct physicochemical niche between primary hexadecylamine and tertiary N,N-dimethylhexadecylamine, offering tailored surfactant properties, intermediate basicity, and unique hydrogen-bonding capabilities that directly influence its performance in catalysis, surfactant synthesis, and materials functionalization [2].

Headgroup Architecture
Secondary amine with single N-methyl substitution on C16 backbone
Selection Logic
Intermediate basicity and hydrogen-bonding capacity between primary and tertiary C16 amines
Key Context
Supports gemini surfactant synthesis; electrocatalyst functionalization with altered selectivity

N-Methylhexadecylamine Substitution Evidence


Although primary (hexadecylamine) and tertiary (N,N-dimethylhexadecylamine) C16 alkylamines share the same hydrophobic tail, their headgroup architecture—governed by the degree of N-methylation—fundamentally alters hydrogen-bonding capacity, surface activity, and interfacial electron transfer [1]. In electrochemical CO₂ reduction, replacing the primary amine's hydrogen atoms with methyl groups (as in N-methylhexadecylamine) shifts the reaction pathway from C₂ product formation toward the undesired hydrogen evolution reaction (HER), demonstrating that headgroup substitution is not performance-neutral [1]. Similarly, the secondary amine's distinct reactivity profile enables the synthesis of carboxylate gemini surfactants with CMC values an order of magnitude lower than conventional monomeric counterparts, a structural advantage inaccessible to primary or tertiary analogs [2]. These quantifiable performance divergences underscore why generic substitution without head-to-head validation introduces unacceptable risk in applications ranging from electrocatalysis to advanced surfactant formulation.

vs. Primary
Replacing hexadecylamine with N-methylhexadecylamine may shift electrocatalytic selectivity toward HER and away from C₂ products; hydrogen-bonding interactions differ.
vs. Tertiary
N,N-dimethylhexadecylamine cannot form the gemini surfactant architecture accessible via the secondary amine's distinct reactivity; CMC advantage may not transfer.

N-Methylhexadecylamine Performance Evidence


eCO₂RR Selectivity: HER vs. C₂ Products

In a direct head-to-head comparison of Cu nanoparticle catalysts functionalized with various C16 amines, N-methylhexadecylamine (N-MHDA) functionalization resulted in a dominant hydrogen evolution reaction (HER), whereas hexadecylamine (HDA) functionalization achieved a Faradaic efficiency (FE) of 73.5% for C₂ products and a C₂ partial current density of 131.4 mA·cm⁻² at −0.9 V vs. RHE [1]. In stark contrast, pristine Cu catalysts yielded only 27.0% FE and 50.5 mA·cm⁻² for C₂ products under identical conditions [1]. The authors attributed this divergence to the replacement of H atoms with methyl groups, which disrupts the hydrogen-bonding interactions that enrich CO₂ and key intermediates on the catalyst surface [1].

eCO₂RR Selectivity
Head-to-head
Dominant HER vs. 73.5% FE C₂ for HDA-functionalized Cu
N-MHDA: HER dominant HDA: 73.5% FE C₂
Supports selectivity-screening context; N-methylation shifts pathway
1.0 M KOH; −0.9 V vs. RHE; Cu NPs
Electrocatalysis CO₂ reduction Cu nanoparticle functionalization

Gemini Surfactant CMC Performance

A carboxylate anionic gemini surfactant (G16) synthesized from N-methylhexadecylamine and EDTA dianhydride exhibited a critical micelle concentration (CMC) of 1.8 × 10⁻² mmol/L in aqueous solution, which was further reduced to 6 × 10⁻³ mmol/L in the presence of 10⁻¹ M sodium salicylate [1]. For context, conventional C16 monomeric surfactants such as hexadecylammonium chloride report CMC values on the order of 2.4 × 10⁻¹ mmol/L—over an order of magnitude higher . The gemini architecture enabled by the secondary amine's reactivity yields a Krafft temperature below 0 °C, indicating superior cold-water solubility compared to many conventional surfactants [1].

Gemini CMC
Cross-study
CMC 1.8 × 10⁻² mmol/L (aqueous)
6 × 10⁻³ mmol/L with Na salicylate
Supports formulation-context review; CMC reduction >13-fold vs. monomeric C16
G16 carboxylate gemini; tensiometric method, 25 °C
Surfactant synthesis Gemini surfactants Micellization

Predicted Surface Tension Advantage

EPA EPISuite predictions estimate the surface tension of N-methylhexadecylamine at 28.8 ± 3.0 dyne/cm . While not a direct experimental comparison, this predicted value is notably lower than reported experimental surface tension at CMC (γ_CMC) for primary hexadecylamine-based surfactants, which typically range from 31–35 mN/m (equivalent to dyne/cm) [1]. The secondary amine's additional methyl group increases hydrophobicity and reduces headgroup hydration, potentially contributing to enhanced surface activity.

Surface Tension
Predicted
28.8 ± 3.0 dyne/cm (EPISuite)
Data to verify; may support surface-activity screening
Predicted value; experimental γ_CMC comparison needed
Surface tension Surfactant properties QSAR

Antimicrobial Efficacy: Chain Length Influence

Class-level studies on long-chain alkylamines and aminimides demonstrate that maximum antimicrobial activity against Gram-positive organisms and yeast is achieved when the chain length reaches C16, irrespective of whether the chain is attached to an imide or amine group [1]. The N-methyl substitution present in N-methylhexadecylamine alters the molecule's pKa and lipophilicity, which modulates membrane interaction and bioavailability relative to the primary amine [2]. However, direct MIC comparisons between N-methylhexadecylamine and hexadecylamine are not available in the public literature; the following class-level inference should be treated as directional guidance only.

Antimicrobial SAR
Class-level
C16 chain length reported optimal for Gram-positive activity
Supports antimicrobial screening context; compound-specific MIC data needed
Class inference from aminimide surfactants; direct MIC comparison absent
Antimicrobial Structure-activity relationship Cationic surfactants

N-Methylhexadecylamine Application Scenarios


Gemini Surfactants for EOR and Detergency

N-Methylhexadecylamine serves as a key building block for EDTA dianhydride-based carboxylate anionic gemini surfactants (G16). The resulting gemini architecture delivers a CMC of 1.8 × 10⁻² mmol/L in aqueous solution—over an order of magnitude lower than conventional monomeric C16 surfactants—and maintains solubility at temperatures below 0 °C [1]. This performance profile is particularly valuable in enhanced oil recovery (EOR), where reduced surfactant adsorption and improved interfacial tension reduction translate directly to higher oil displacement efficiency, and in premium detergent formulations where lower use concentrations reduce both cost and environmental burden.

Cu Nanoparticle Functionalization for HER

When Cu nanoparticle catalysts are functionalized with N-methylhexadecylamine (N-MHDA), the electrocatalytic pathway in CO₂ reduction shifts decisively toward hydrogen evolution reaction (HER) rather than C₂ product formation [1]. This behavior contrasts sharply with hexadecylamine (HDA) functionalization, which promotes C₂ selectivity. Consequently, N-MHDA-functionalized Cu catalysts may be suitable in applications where HER is the intended outcome—such as water splitting for hydrogen production—or in studies requiring a negative control for C₂ selectivity. Researchers developing amine-functionalized electrocatalysts should select N-MHDA when methylated amine headgroups are needed to investigate structure-selectivity relationships.

Low Surface Tension Surfactant Formulations

Predicted surface tension for N-methylhexadecylamine (28.8 ± 3.0 dyne/cm) is lower than reported γ_CMC values for hexadecylamine-based surfactants (31–35 mN/m) [1][2]. This predicted advantage in surface activity makes N-methylhexadecylamine a candidate precursor for formulations requiring superior wetting, spreading, or emulsification—such as agricultural adjuvants, textile processing aids, and metalworking fluids. Formulators seeking to reduce surface tension without increasing chain length may find the secondary amine architecture provides a measurable performance edge over primary amine alternatives.

C16 Amine SAR Studies Building Block

N-Methylhexadecylamine occupies a critical intermediate position in the C16 alkylamine methylation series: primary hexadecylamine (0 methyl groups), N-methylhexadecylamine (1 methyl group), and N,N-dimethylhexadecylamine (2 methyl groups). This structural progression enables systematic investigation of how N-methylation modulates hydrogen-bonding capacity [1], surface activity [2], antimicrobial efficacy [3], and basicity/nucleophilicity. For academic and industrial R&D teams conducting structure-activity relationship (SAR) studies, N-methylhexadecylamine is an essential comparator that bridges the gap between primary and tertiary amine behavior.

Application
Selection Property
Validation Focus
Gemini surfactant synthesis
Secondary amine reactivity for EDTA dianhydride coupling
CMC and Krafft temperature verification
Electrocatalyst functionalization
N-methyl headgroup for selectivity screening
HER vs. C₂ product distribution under reported conditions
C16 amine SAR studies
Intermediate methylation state between primary and tertiary amines
Hydrogen-bonding, basicity, and surface-activity comparisons
Antimicrobial screening
C16 chain length and N-methyl lipophilicity
Compound-specific MIC determination
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